molecular formula C10H14N2O2S2 B1276360 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol CAS No. 852400-11-4

5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol

Cat. No.: B1276360
CAS No.: 852400-11-4
M. Wt: 258.4 g/mol
InChI Key: MNXQWRWGIOERRI-UHFFFAOYSA-N
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Description

5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol is a chemical compound with the molecular formula C10H14N2O2S2 It is known for its unique structure, which includes a piperidine ring, a sulfonyl group, and a pyridine ring with a thiol group attached

Biochemical Analysis

Biochemical Properties

5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the overall biochemical pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and influencing the cellular redox state .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it can modulate cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular pathways and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in the cellular redox state and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions influence the compound’s overall efficacy and biological effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is critical for its interactions with biomolecules and the modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol typically involves the reaction of pyridine-2-thiol with piperidine and a sulfonylating agent. One common method includes the following steps:

    Starting Materials: Pyridine-2-thiol, piperidine, and a sulfonyl chloride (such as methanesulfonyl chloride).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: Pyridine-2-thiol is first dissolved in the solvent, followed by the addition of piperidine. The sulfonyl chloride is then added dropwise to the reaction mixture while maintaining a low temperature (0-5°C). The reaction mixture is stirred for several hours, gradually warming to room temperature.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-(Morpholin-4-ylsulfonyl)pyridine-2-thiol: Similar structure but with a morpholine ring instead of a piperidine ring.

    5-(Pyrrolidin-1-ylsulfonyl)pyridine-2-thiol: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    5-(Piperidin-1-ylsulfonyl)pyridine-3-thiol: Similar structure but with the thiol group attached to the 3-position of the pyridine ring.

Uniqueness

5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring, sulfonyl group, and thiol group allows for diverse reactivity and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-piperidin-1-ylsulfonyl-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S2/c13-16(14,12-6-2-1-3-7-12)9-4-5-10(15)11-8-9/h4-5,8H,1-3,6-7H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXQWRWGIOERRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501247250
Record name 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57268503
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852400-11-4
Record name 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852400-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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